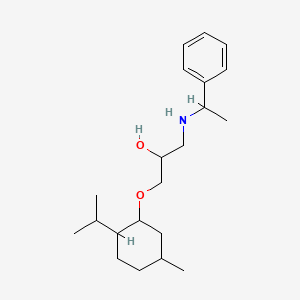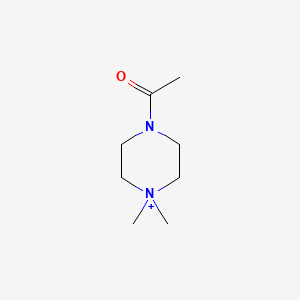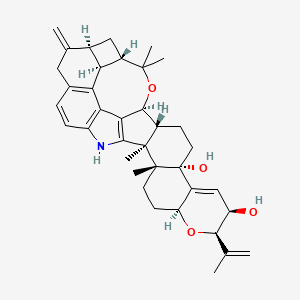
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol is a monoterpenoid.
Wissenschaftliche Forschungsanwendungen
Catalysis and Enantioselectivity
The compound has been investigated for its role in catalysis, particularly in enantioselective reactions. A study by Asami et al. (2015) demonstrated the use of similar amino alcohols derived from 1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Photosensitized Reactions
Marshall and Greene (1969) explored the photosensitized reactions of similar 1-cyclohexenyl carbinols, revealing a pathway to various products upon UV irradiation. This research contributes to understanding the photoreactivity of related compounds (Marshall & Greene, 1969).
Anti-Inflammatory Activities
Ren et al. (2021) discovered new phenolic compounds structurally related to 1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol in Eucommia ulmoides Oliv. leaves, which showed modest anti-inflammatory activities (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).
Beta-Adrenergic Blocking Activity
Jindal et al. (2003) synthesized compounds structurally related to the target molecule, demonstrating non-selective beta-adrenergic blocking activity, which might be applicable in cardiovascular pharmacology (Jindal, Coumar, Nandakumar, Bodhankar, Purohit, Mahadik, Bruni, Collavoli, & Massarelli, 2003).
Biosynthesis Inhibition
Hartmann et al. (1994) investigated the inhibition of mycolic acid biosynthesis, a critical process in mycobacterial cell wall formation, using compounds similar to the target molecule. Such research could inform strategies to combat tuberculosis and other mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Eigenschaften
Molekularformel |
C21H35NO2 |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C21H35NO2/c1-15(2)20-11-10-16(3)12-21(20)24-14-19(23)13-22-17(4)18-8-6-5-7-9-18/h5-9,15-17,19-23H,10-14H2,1-4H3 |
InChI-Schlüssel |
JTFAPYUEBOLXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OCC(CNC(C)C2=CC=CC=C2)O)C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)


![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)


